Z-Val-Trp-OMe

Vue d'ensemble

Description

Z-Val-Trp-OMe is a peptide compound . It is used for research and development purposes and not for medicinal, household, or other uses .

Molecular Structure Analysis

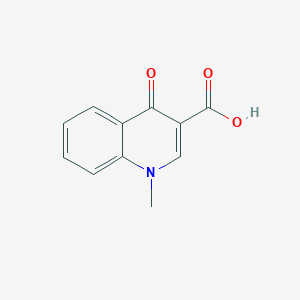

The molecular formula of Z-Val-Trp-OMe is C25H29N3O5 . A study of biologically active Val-Trp dipeptide has been performed using computer modeling methods. The results showed that two types of conformations, folded and extended, are realized for this compound .Physical And Chemical Properties Analysis

Z-Val-Trp-OMe has a molecular weight of 451.51 . Other physical and chemical properties like melting point, boiling point, lower and upper explosion limit, flammability limit, partition coefficient n-octanol/water, and density are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Enzymatic Polymerization

Peptides like Z-Val-Trp-OMe can be used in the enzymatic synthesis of polypeptides . This is a biomass-based, environmentally benign, atom-economical, and stereo-/regioselective method that can replace petroleum-derived chemical polypeptide syntheses .

Protease-Catalyzed Polymerization

Z-Val-Trp-OMe could potentially be used in protease-catalyzed polymerization . This technique allows for the synthesis of a great number of polypeptides, including homopolymers, random/block copolymers, and specific polymer architectures .

Synthesis of Bio-Based Polymeric Materials

Artificial polypeptide materials, including homopolymers, random or block copolymers, and special polymeric architectures, can be synthesized using peptides like Z-Val-Trp-OMe . These materials have attracted intensive attention as bio-based polymeric materials .

Solid Phase Peptide Synthesis (SPPS)

Z-Val-Trp-OMe could potentially be used in SPPS . In this method, polypeptides are synthesized on insoluble solid supports to propagate the peptide chain in a stepwise manner .

Ring Opening Polymerization of Amino Acid N-Carboxyanhydrides (NCA)

Z-Val-Trp-OMe could potentially be used in the ring opening polymerization of NCA . This is another method for synthesizing artificial polypeptides .

Research and Development

As a peptide compound, Z-Val-Trp-OMe could be used in various research and development applications. These could include studying the properties of peptides, developing new peptide-based materials, or exploring new methods of peptide synthesis .

Safety and Hazards

Mécanisme D'action

Target of Action

Z-Val-Trp-OMe is a peptide compound . The primary target of Z-Val-Trp-OMe is Cathepsin B (CTSB) . Cathepsin B is a thiol protease believed to participate in intracellular degradation and turnover of proteins . It is involved in several diseases, making it a promising therapeutic target .

Biochemical Pathways

Z-Val-Trp-OMe, being a peptide compound, may be involved in various biochemical pathways. One such pathway could be the tryptophan metabolism pathway . Tryptophan, an essential amino acid, undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . .

Pharmacokinetics

It is known that peptide compounds like z-val-trp-ome can exhibit excellent cell penetrability, stability, thermostability, and drug-like properties . These properties can significantly impact the bioavailability of the compound.

Result of Action

Given its target, cathepsin b, it may influence intracellular protein degradation and turnover . This could potentially affect various cellular processes and functions.

Action Environment

The action, efficacy, and stability of Z-Val-Trp-OMe can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It should be handled in accordance with good industrial hygiene and safety practice . These factors can significantly impact the compound’s action and efficacy.

Propriétés

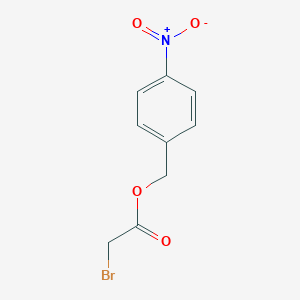

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCXBLPYMWJNTF-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Val-Trp-OMe | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)

![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)